methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . Another method involves the use of thioglycolic acid under reflux conditions in a potassium carbonate (K2CO3) and dimethylformamide (DMF) system .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also act as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds have similar structures but differ in the position of the carboxylate group.
Thieno[2,3-b]pyrrole-4-carboxylic acids: These compounds also have similar structures but differ in the position of the carboxylate group.
Uniqueness
Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLYLWJRBHSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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